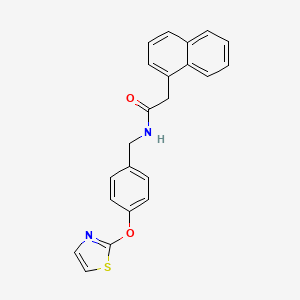

2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Description

2-(Naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic acetamide derivative featuring a naphthalene moiety linked to an acetamide backbone, with a benzyl group substituted at the para position by a thiazol-2-yloxy group.

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c25-21(14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-16-8-10-19(11-9-16)26-22-23-12-13-27-22/h1-13H,14-15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHIQXJDAJJFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:

Preparation of 4-(thiazol-2-yloxy)benzylamine: This intermediate can be synthesized by reacting 4-hydroxybenzylamine with 2-bromothiazole under basic conditions.

Formation of 2-(naphthalen-1-yl)acetyl chloride: This can be achieved by reacting 2-(naphthalen-1-yl)acetic acid with thionyl chloride.

Final Coupling Reaction: The final step involves coupling 4-(thiazol-2-yloxy)benzylamine with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The acetamide group can be reduced to form corresponding amines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (Cl2, Br2) and acids (H2SO4).

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated thiazole derivatives.

Applications De Recherche Scientifique

2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The structural and functional attributes of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide are compared below with key analogs, focusing on substituent effects, heterocyclic systems, and reported properties.

Table 1: Structural and Functional Comparison

Key Observations from Comparative Analysis

Heterocyclic Systems: The thiazole group in the target compound (vs. triazole in or thiophene in ) introduces distinct electronic and steric profiles. Thiazoles are known for moderate hydrogen-bonding capacity (via N) and metabolic stability compared to triazoles, which are more polar and N-rich . Triazole-containing analogs (e.g., ) exhibit strong IR absorption at ~1670 cm⁻¹ (C=O) and ~1300 cm⁻¹ (C–N), suggesting similar amide backbone stability as the target compound .

However, bulky naphthalene may reduce solubility compared to simpler aryl groups (e.g., phenyl in ). Electron-withdrawing groups (e.g., –NO₂ in ) on the aryl ring increase polarity and may influence binding affinity, as seen in NMR shifts (δ 8.61 ppm for nitro-substituted analogs ).

Synthetic Strategies :

- Copper-catalyzed 1,3-dipolar cycloaddition is a common method for triazole-containing acetamides , whereas thiazole derivatives (e.g., ) may require thiourea intermediates or condensation reactions.

Biological Implications :

- Thiazole derivatives (e.g., ) are associated with anti-inflammatory and analgesic activities. The target compound’s benzyl-thiazol-2-yloxy group may offer enhanced target selectivity compared to simpler N-(thiazol-2-yl)acetamide .

Activité Biologique

2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a naphthalene moiety, a thiazole ring, and an acetamide group, which contribute to its unique chemical properties and biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that related thiazole derivatives can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer. A lead compound from a related class demonstrated high potency against both sensitive and resistant cancer cell lines, suggesting that modifications to the thiazole structure can enhance biological activity .

The mechanism of action for these compounds often involves the induction of apoptosis through the activation of specific signaling pathways, as well as the inhibition of essential cellular processes. This dual action can lead to effective tumor suppression in vivo, as evidenced by significant reductions in tumor growth in xenograft models .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. The compound's structure suggests potential interactions with bacterial membranes or critical enzymes necessary for bacterial survival. Preliminary studies indicate that thiazole derivatives possess antibacterial activity, which could be attributed to their ability to disrupt cellular functions in pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Variations in the naphthalene and thiazole substituents significantly impact the compound's potency and selectivity against different biological targets. For example, modifications to the benzyl moiety or the acetamide group may enhance solubility and bioavailability, thereby improving therapeutic efficacy .

Data Table: Comparison of Biological Activities

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of thiazole derivatives, compound 6b was identified as a potent lead with significant anticancer activity against melanoma cells. The compound induced apoptosis via mitochondrial pathways and showed favorable pharmacokinetic properties, highlighting its potential for further development as a therapeutic agent .

Case Study 2: Antimicrobial Testing

In vitro testing of thiazole derivatives revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and enzyme inhibition, suggesting that structural modifications could enhance efficacy against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.